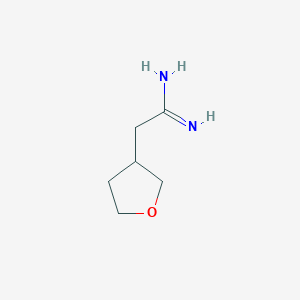

2-(Tetrahydrofuran-3-yl)acetimidamide

Beschreibung

2-(Tetrahydrofuran-3-yl)acetimidamide is an organic compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . This compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to an acetimidamide group. It is a versatile compound used in various scientific research and industrial applications.

Eigenschaften

Molekularformel |

C6H12N2O |

|---|---|

Molekulargewicht |

128.17 g/mol |

IUPAC-Name |

2-(oxolan-3-yl)ethanimidamide |

InChI |

InChI=1S/C6H12N2O/c7-6(8)3-5-1-2-9-4-5/h5H,1-4H2,(H3,7,8) |

InChI-Schlüssel |

CBEWGYPITIPAJF-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC1CC(=N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-3-yl)acetimidamide typically involves the functionalization of tetrahydrofuran derivatives. One common method includes the ring opening of 2,5-dimethylfuran to form 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the desired tetrahydrofuran derivative . The reaction conditions often require the use of active and selective catalysts to facilitate the aldol condensation and hydrogenation-cyclization steps.

Industrial Production Methods

Industrial production of 2-(Tetrahydrofuran-3-yl)acetimidamide involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound . The industrial methods are designed to optimize the reaction conditions and scale up the production to meet commercial demands.

Analyse Chemischer Reaktionen

Oxidation Reactions

The imidamide group in 2-(Tetrahydrofuran-3-yl)acetimidamide undergoes oxidation to form oxo derivatives. For example, oxidizing agents like potassium permanganate or hydrogen peroxide can convert the imidamide moiety into an amide or nitrile under acidic or neutral conditions .

| Reaction Type | Conditions | Product | Key Observations |

|---|---|---|---|

| Oxidation | H₂O₂ or KMnO₄, acidic pH | Corresponding amide/oxo | Preserves THF ring integrity; enhances polarity |

Nucleophilic Substitution

The THF ring’s ether oxygen can act as a nucleophile, enabling reactions with electrophiles. For instance:

-

Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) in polar aprotic solvents like dichloromethane or THF, yielding alkylated derivatives .

-

Amidine Formation : Substitution of the imidamide hydrogen with nucleophiles (e.g., benzylamine) under basic conditions, forming amidine derivatives .

| Reaction Type | Reagents | Product | Mechanism |

|---|---|---|---|

| Alkylation | R-X (e.g., benzyl bromide) | Alkylated THF derivatives | SN2 mechanism via THF oxygen nucleophilicity |

| Amidine Formation | NH₂R (e.g., benzylamine) | Amidine derivatives | Deprotonation and nucleophilic attack |

Amidine Functionalization

The imidamide group participates in amidine synthesis, a common reaction in medicinal chemistry. For example:

-

Triflamidation : Reaction with trifluoromethanesulfonyl (triflamide) under oxidative conditions (e.g., NBS) forms halogen-substituted amidines. This process involves bromonium ion intermediates and subsequent nucleophilic attack .

-

Functional Group Interconversion : Reduction of the imidamide group to primary amines using LiAlH₄ in THF, enabling further derivatization .

| Reaction Type | Conditions | Product | Mechanism |

|---|---|---|---|

| Triflamidation | TfNH₂, NBS, MeCN/THF | Halogen-substituted amidines | Electrophilic addition followed by nucleophilic attack |

| Reduction | LiAlH₄, THF | Primary amine derivatives | Hydride transfer to imidamide nitrogen |

Solvent Interactions and Ring-Opening

The THF ring can undergo solvent-specific reactions:

-

THF Ring Opening : In polar aprotic solvents (e.g., THF), the compound may act as an O-nucleophile, leading to ring-opening products. For example, allyl cyanide in THF forms N-[4-(2-bromo-3-cyanopropoxy)butyl]-triflamide via solvent interception .

-

Solvent Effects : Solvent choice (e.g., acetonitrile vs. THF) critically influences reaction pathways, with THF favoring nucleophilic attack over electrophilic amidine formation .

Key Findings from Research

-

Reactivity of the Imidamide Group : The imidamide’s lone pair on nitrogen enables hydrogen bonding with biomolecules, influencing its role in enzymatic inhibition .

-

THF Ring Stability : The THF ring remains intact under mild oxidation conditions, preserving its structural integrity during reactions .

-

Solvent Dependency : Reactions in THF or acetonitrile yield distinct products due to differences in solvent nucleophilicity and basicity .

Comparison of Reaction Conditions

| Reaction | Solvent | Temperature | Key Reagents | Product Class |

|---|---|---|---|---|

| Oxidation | Dichloromethane | Room temperature | H₂O₂/KMnO₄ | Amides/oxo derivatives |

| Triflamidation | Acetonitrile | 0–25°C | TfNH₂, NBS | Amidines |

| Nucleophilic Substitution | THF | Reflux | Alkyl halides | Alkylated THF derivatives |

Mechanistic Insights

-

Oxidation Pathway : The imidamide’s resonance stabilization facilitates electron transfer to oxidizing agents, leading to oxo formation.

-

Amidine Formation : The triflamide anion (TfNH⁻) acts as a nucleophile in bromonium ion intermediates, forming amidines via regioselective attack .

-

Solvent Effects : In THF, O-nucleophilic attack dominates, while acetonitrile’s basicity promotes amidine formation .

Wissenschaftliche Forschungsanwendungen

2-(Tetrahydrofuran-3-yl)acetimidamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Tetrahydrofuran-3-yl)acetimidamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetrahydrofuran: A cyclic ether with similar structural features but lacks the imidamide group.

2-(Isocyanomethyl)tetrahydrofuran: Another tetrahydrofuran derivative with an isocyanomethyl group instead of an acetimidamide group.

Uniqueness

2-(Tetrahydrofuran-3-yl)acetimidamide is unique due to its combination of the tetrahydrofuran ring and the acetimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

2-(Tetrahydrofuran-3-yl)acetimidamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action and structure-activity relationships (SARs).

Chemical Structure

The chemical structure of 2-(Tetrahydrofuran-3-yl)acetimidamide can be represented as follows:

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 2-(Tetrahydrofuran-3-yl)acetimidamide, particularly in the context of its anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Research indicates that compounds similar to 2-(Tetrahydrofuran-3-yl)acetimidamide exhibit significant anti-inflammatory properties. For instance, derivatives of tetrahydrofuran have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies demonstrated that certain derivatives suppressed COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .

Table 1: Comparison of COX-2 Inhibition Potency

| Compound | IC50 (µmol/L) |

|---|---|

| Celecoxib | 0.04 ± 0.01 |

| 2-(Tetrahydrofuran-3-yl)acetimidamide | TBD |

| Other Pyrimidine Derivatives | 0.04 ± 0.02 |

Anticancer Activity

The anticancer potential of 2-(Tetrahydrofuran-3-yl)acetimidamide has also been investigated. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and inhibition of cell proliferation .

Case Study: Anticancer Efficacy

In a study involving human breast cancer cell lines (MDA-MB-231), the compound demonstrated a notable ability to inhibit cell growth and induce apoptosis, indicating its potential as an anticancer agent. The treatment resulted in a significant increase in early and late apoptotic cells, showcasing its efficacy in promoting programmed cell death.

Table 2: Summary of Anticancer Effects

| Cell Line | Treatment Concentration (µM) | % Apoptosis (Early/Late) |

|---|---|---|

| MDA-MB-231 | 7 | 12.5% / 60.7% |

| Control | - | 3.0% / 3.2% |

The mechanism by which 2-(Tetrahydrofuran-3-yl)acetimidamide exerts its biological effects involves interaction with specific molecular targets within cells. For anti-inflammatory activity, it is believed to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX enzymes, thereby reducing inflammation markers in vitro and in vivo .

For anticancer activity, the compound's ability to activate caspases suggests it may trigger apoptotic pathways critical for cancer cell death . This dual action highlights the therapeutic potential of this compound in treating inflammatory diseases and cancer.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds like 2-(Tetrahydrofuran-3-yl)acetimidamide. Modifications to the tetrahydrofuran ring or the acetimidamide moiety can significantly influence potency and selectivity against biological targets.

Key Findings from SAR Studies:

- Electron-donating groups enhance anti-inflammatory activity.

- Substituents on the tetrahydrofuran ring can modulate binding affinity to target proteins.

- Hydrophobic interactions play a crucial role in increasing bioavailability and efficacy.

Q & A

Basic: What are the recommended synthetic routes for 2-(Tetrahydrofuran-3-yl)acetimidamide, and how can stereochemical purity be ensured?

Answer:

The synthesis typically involves coupling tetrahydrofuran-3-yl derivatives with acetimidamide precursors. For example, a modified Mitsunobu reaction or nucleophilic substitution can link the tetrahydrofuran moiety to the acetimidamide core. Stereochemical control is critical, as tetrahydrofuran-3-yl derivatives may exhibit axial chirality. Use chiral HPLC or polarimetry to confirm enantiomeric excess . Protecting groups (e.g., tert-butyldimethylsilyl) may stabilize intermediates during multi-step syntheses, as seen in analogous tetrahydrofuran-based compounds .

Basic: Which analytical techniques are most effective for characterizing 2-(Tetrahydrofuran-3-yl)acetimidamide?

Answer:

- NMR Spectroscopy: H and C NMR can resolve the tetrahydrofuran ring protons (δ 1.5–4.0 ppm) and the acetimidamide NH signals (δ 6.5–7.5 ppm).

- Mass Spectrometry (HRMS): Confirm molecular weight (CHNO) with high-resolution ESI-MS.

- HPLC: Reverse-phase chromatography with UV detection (λ = 210–230 nm) ensures purity >95% .

Basic: How should 2-(Tetrahydrofuran-3-yl)acetimidamide be stored to prevent degradation?

Answer:

Store under inert gas (N or Ar) in sealed, desiccated containers at room temperature. Avoid prolonged exposure to moisture or light, as the tetrahydrofuran ring may undergo oxidative ring-opening under acidic conditions .

Advanced: What pharmacological targets are associated with 2-(Tetrahydrofuran-3-yl)acetimidamide derivatives?

Answer:

Patent data suggest structural analogs (e.g., imidazo[4,5-b]pyridine-carboximidamides) act as kinase inhibitors or modulate hypoxia-inducible factor (HIF) pathways. Computational docking studies (AutoDock Vina) can predict binding affinity to targets like EGFR or VEGFR2. Validate via in vitro kinase assays .

Advanced: How can computational modeling optimize the reactivity of 2-(Tetrahydrofuran-3-yl)acetimidamide in drug discovery?

Answer:

DFT calculations (Gaussian 09) at the B3LYP/6-31G* level predict electrophilic sites (e.g., amidine NH) for functionalization. Molecular dynamics simulations (AMBER) assess stability in biological membranes .

Advanced: What safety protocols are critical when handling reactive intermediates during synthesis?

Answer:

- Use fume hoods and explosion-proof equipment for air-sensitive steps (e.g., boronate ester formation).

- Monitor exothermic reactions (e.g., coupling with trifluoromethyl groups) via in situ IR spectroscopy to prevent thermal runaway .

Advanced: How to resolve discrepancies between predicted and experimental physicochemical properties?

Answer:

For example, if experimental boiling point (e.g., 411.9°C) deviates from predicted values (QSPR models), validate via differential scanning calorimetry (DSC) and adjust computational parameters (e.g., COSMO-RS solvation models) .

Advanced: Can 2-(Tetrahydrofuran-3-yl)acetimidamide be functionalized for bioconjugation?

Answer:

Yes, the amidine group can be modified with NHS esters or maleimide linkers. For boronate-containing analogs (e.g., 1315351-11-1), Suzuki-Miyaura cross-coupling enables biaryl synthesis .

Advanced: How does the tetrahydrofuran ring’s conformation affect biological activity?

Answer:

The ring’s chair vs. envelope conformation alters steric accessibility. X-ray crystallography (CCDC deposit) or NOESY NMR can correlate ring puckering with receptor binding .

Advanced: What strategies mitigate degradation during in vitro assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.